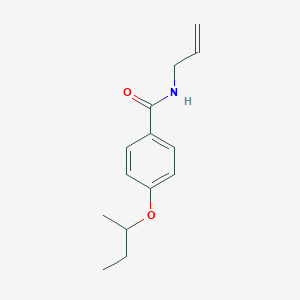![molecular formula C16H18ClNO B268327 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine](/img/structure/B268327.png)
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine, also known as JNJ-42165279, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist. The compound may also modulate the activity of other neurotransmitter systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine can modulate the activity of the dopamine system in various brain regions, including the striatum and prefrontal cortex. It has been shown to increase dopamine release in the striatum, which is involved in reward processing and addiction. The compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine. One area of interest is its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Another area of interest is its potential use as a tool for studying the role of the dopamine system in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Conclusion
In conclusion, 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is a compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has a high affinity for the dopamine D2 receptor and may modulate the activity of other neurotransmitter systems. While there are advantages and limitations to using this compound in lab experiments, it has the potential to provide valuable insights into the role of the dopamine system in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Synthesis Methods
The synthesis of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine involves a multi-step process that includes the reaction of 4-chloro-1-naphthol with epichlorohydrin to form the chlorohydrin intermediate. The intermediate is then reacted with piperidine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Scientific Research Applications
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and addiction. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
properties
Product Name |
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2 |
InChI Key |
NXOSDRYWPZAGJR-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)

![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)